8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
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Overview
Description
8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a fluorinated benzazepine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves the fluorination of a benzazepine precursor. One common method includes the reaction of a suitable benzazepine derivative with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-1,3,4,5-tetrahydro-1H-3-benzazepine: Another fluorinated benzazepine with similar structural features.
8-fluoro-5-(4-fluorophenyl)-1-(2-pyrrolidinoethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: A compound with additional functional groups that may confer different biological activities.
Uniqueness
8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is unique due to its specific fluorination pattern and the presence of the benzazepine core. This combination of features may result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-1H-1-benzazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWRLPDPFUSDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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